1-(2-Piperidin-1-ylethyl)pyrazol-4-amine
Overview
Description
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine, also known as PEPA, is a chemical compound of pharmaceutical interest . It is commonly available in the form of a dihydrochloride .
Synthesis Analysis
The synthesis of pyrazole compounds like 1-(2-Piperidin-1-ylethyl)pyrazol-4-amine involves several methods. One common method is the multicomponent approach, which involves the reaction of a variety of 2-acyl-(1H)-indene-1,3(2H)-diones and 2-hydrazinylbenzo[d]thiazoles in the presence of glacial acetic acid . Another method involves the use of 5(4)-aminopyrazoles in the synthesis of pyrazolo[3,4-b]pyridines .Molecular Structure Analysis
The molecular formula of this compound is C10H20Cl2N4. Its molecular weight is 267.2 g/mol .Chemical Reactions Analysis
Pyrazole compounds like this compound can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Scientific Research Applications
Heterocyclic Compound Synthesis and Application
- Copper Catalyst Systems for C-N Bond Forming Cross-Coupling Reactions : Copper-mediated systems have been developed for C-N bond-forming reactions, employing a variety of amines, including piperidine, with aryl halides and arylboronic acids. These recyclable catalysts are potential candidates for commercial exploitation in organic synthesis, emphasizing the importance of catalyst optimization (Kantam et al., 2013).
Pharmacological Applications
- Dipeptidyl Peptidase IV Inhibitors : Research has shown intense activity in finding new inhibitors for DPP IV, given its validated target for treating type 2 diabetes mellitus. Piperidine, a structure related to "1-(2-Piperidin-1-ylethyl)pyrazol-4-amine," is highlighted within the chemical groups of interest for the development of antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Chemical Inhibitors and Therapeutic Agents
- Chemical Inhibitors of Cytochrome P450 Isoforms : In the development of selective chemical inhibitors for drug metabolism studies, compounds related to piperidine have been used to decipher the involvement of specific CYP isoforms, indicating the utility of these structures in pharmacokinetic and pharmacodynamic studies (Khojasteh et al., 2011).
Development of Heterocyclic Compounds
- Synthesis of Heterocyclic Compounds : The reactivity of certain pyrazoline derivatives, which share a common structural feature with "this compound," has been exploited for synthesizing a wide range of heterocyclic compounds. These serve as important templates for medicinal chemistry due to their widespread biological activities (Gomaa & Ali, 2020).
properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-10-8-12-14(9-10)7-6-13-4-2-1-3-5-13/h8-9H,1-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRKMRZDNYXLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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